Limonoate(2-) -

Limonoate(2-)

Catalog Number: EVT-1595608
CAS Number:
Molecular Formula: C26H32O10-2
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Limonoate(2-) is the dicarboxylate anion of limonoic acid; major species at pH 7.3. It is a conjugate base of a limonoic acid.
Overview

Limonoate(2-) is a notable compound derived from citrus fruits, particularly recognized for its role in the chemistry of citrus limonoids. These compounds are primarily found in the seeds, fruits, and peel tissues of citrus species. Limonoate(2-) is a key metabolite that exhibits various biological activities, making it a subject of interest in both pharmacological and agricultural research.

Source

Limonoate(2-) is predominantly sourced from Citrus limon, commonly known as lemon. The extraction and characterization of this compound often involve advanced techniques such as liquid chromatography and mass spectrometry, which help to isolate it from other limonoids present in citrus extracts .

Classification

Limonoate(2-) belongs to the class of terpenoids, specifically categorized under limonoids. These are highly oxygenated compounds that play significant roles in plant defense mechanisms and exhibit various bioactive properties. The limonoids are further classified based on their structural variations and functional groups.

Synthesis Analysis

Methods

The synthesis of Limonoate(2-) can be achieved through several methods, with enzymatic synthesis being one of the most effective. This process typically involves the enzymatic conversion of precursor compounds found in citrus extracts.

Technical Details

  1. Enzymatic Synthesis: Specific enzymes such as limoninase facilitate the conversion of limonin to limonoate(2-). This method requires controlled conditions to optimize enzyme activity and yield.
  2. Chemical Synthesis: Chemical methods may also be employed, involving the use of reagents that modify the structure of existing limonoids to produce Limonoate(2-).
  3. Isolation Techniques: Techniques such as solid-phase extraction followed by high-performance liquid chromatography (HPLC) are commonly used for isolating Limonoate(2-) from complex mixtures .
Molecular Structure Analysis

Structure

Limonoate(2-) has a complex molecular structure characterized by multiple rings and functional groups typical of terpenoids. Its molecular formula is often represented as:

C26H30O82C_{26}H_{30}O_{8}^{2-}

Data

The molecular weight of Limonoate(2-) is approximately 478.5 g/mol. The compound features various functional groups including hydroxyl (-OH) and carboxyl (-COOH) groups, contributing to its solubility and reactivity.

Chemical Reactions Analysis

Reactions

Limonoate(2-) participates in several chemical reactions, primarily involving esterification and hydrolysis processes.

Technical Details

  • Esterification: Limonoate can react with alcohols to form esters, which may enhance its bioavailability and efficacy in various applications.
  • Hydrolysis: Under acidic or basic conditions, Limonoate(2-) can undergo hydrolysis, leading to the release of active metabolites that may exhibit different biological activities.
Mechanism of Action

Process

The mechanism of action for Limonoate(2-) involves its interaction with cellular pathways that regulate apoptosis and cell proliferation.

Data

Research indicates that Limonoate(2-) may induce apoptosis in cancer cells through pathways involving tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), thereby inhibiting tumor growth . This suggests potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to pale yellow crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to heat and light, which may lead to degradation.
  • pH Sensitivity: Exhibits varying solubility profiles depending on pH levels, influencing its reactivity.

Relevant data include:

  • Melting point: Approximately 150°C
  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity.
Applications

Scientific Uses

Limonoate(2-) has several applications in scientific research:

  • Pharmacology: Investigated for its anti-cancer properties and potential use as a chemopreventive agent.
  • Agriculture: Explored for its role in pest resistance due to its bitter taste, which deters herbivores.
  • Food Industry: Used as a natural preservative due to its antimicrobial properties.
Introduction to Limonoate(2−) in Citrus Biochemistry

Limonoate(2−) represents the dianionic form of limonoic acid, a crucial intermediate in the biosynthetic pathway of citrus limonoids. This molecular species serves as the immediate precursor to the bitter limonoid aglycones that profoundly impact citrus quality and processing economics. Within citrus fruits, limonoate(2−) exists in dynamic equilibrium with its lactonized forms, a chemical behavior that underpins the phenomenon of "delayed bitterness" in citrus juices. The anion's structural complexity features four interconnected rings (A, B, C, and D) with oxygen-containing functional groups that facilitate its transformation into diverse limonoid structures. Its physiological significance extends beyond bitterness to potential roles in plant defense mechanisms and human health bioactivity when metabolized. Research over decades has established limonoate(2−) as a central metabolic nexus connecting primary terpenoid metabolism with the specialized limonoid pathways unique to Rutaceae plants [1] [3].

Historical Context of Limonoid Research in Plant Secondary Metabolism

The scientific investigation of limonoids spans over eight decades, beginning with the 1940s isolation of limonin as the compound responsible for citrus bitterness. Initial research focused primarily on bitterness remediation to improve juice quality, with chemists developing adsorption techniques to remove bitter principles from commercial products. The 1960s marked a paradigm shift when researchers discovered that citrus juices contained non-bitter precursors that converted to bitter compounds post-processing. This led to the identification of limonoate A-ring lactone (LARL) and its dianionic form, limonoate(2−), by Maier and colleagues in 1969. Their pioneering work established the lactonization mechanism responsible for delayed bitterness, fundamentally changing post-harvest processing approaches [5] [9].

The 1980s witnessed significant biosynthetic breakthroughs with the elucidation of the nomilin-to-limonoate pathway and the discovery of limonoid glycosyltransferases. These enzymes convert bitter aglycones into non-bitter glycosides during fruit maturation, providing a natural debittering mechanism. The isolation of limonoid glucosides in citrus tissues by Hasegawa's group in 1989 revealed an alternative metabolic fate for limonoate(2−), further complicating the biochemical picture. Recent decades have leveraged advanced analytical technologies, including LC-MS and NMR, to characterize limonoate derivatives and quantify their dynamics during fruit development. This historical progression demonstrates how limonoate(2−) research evolved from a narrow focus on bitterness to a comprehensive exploration of its biochemical significance [3] [5] [8].

Table 1: Historical Milestones in Limonoate(2−) Research

Time PeriodKey DiscoveryResearch Impact
1940sIsolation of limoninIdentification of primary bitter principle in citrus
1969Characterization of limonoate A-ring lactone (LARL)Explanation of delayed bitterness mechanism
1980sElucidation of nomilin→limonoate pathwayMapping of limonoid biosynthetic route
1989Discovery of limonoid glucosidesRevelation of natural debittering mechanism
2000sQuantification of limonoate(2−) bioavailabilityDemonstration of human metabolic processing

Role of Limonoate(2−) in Citrus Bitterness Pathways

The chemical behavior of limonoate(2−) underpins the delayed bitterness phenomenon that plagues citrus juice processing. In intact fruit tissue, limonoate(2−) exists predominantly in water-soluble forms, primarily as limonoid glucosides or salts that do not activate human bitter taste receptors. However, during juice extraction and processing, cellular disruption exposes limonoate(2−) to acidic conditions (pH 3.5-4.0) in the juice vesicles. This acidic environment promotes lactone ring closure through protonation of the A-ring carboxylate groups, initiating a spontaneous conversion to bitter limonin. The reaction proceeds via a bimolecular mechanism where limonoate(2−) first forms limonoate A-ring lactone (LARL), an unstable mono-lactone intermediate that rapidly undergoes D-ring lactonization to form the dilactone limonin [6] [9].

The kinetics of this conversion exhibit complex dependence on environmental factors:

  • pH dependence: Conversion accelerates exponentially below pH 5.0, with maximal rate at pH 3.5-4.0
  • Temperature sensitivity: Reaction rate doubles with every 10°C increase (Q₁₀ ≈ 2.0)
  • Time progression: Bitterness development follows sigmoidal kinetics, requiring 3-6 hours post-processing to reach sensory threshold

A significant scientific debate concerns the relative contributions of enzymatic versus acid-catalyzed lactonization. While early research implicated limonoate D-ring lactone hydrolase as the primary catalyst, recent studies demonstrate that non-enzymatic lactonization predominates under typical juice pH conditions. This was conclusively demonstrated through experiments showing identical limonin formation kinetics in heat-inactivated and untreated juices at optimal pH. The implications are profound for juice processing: debittering strategies must address the chemical stability of limonoate(2−) rather than just enzymatic inactivation [6] [7].

Table 2: Structural Relationships in Limonoid Bitterness Pathway

CompoundChemical FeaturesBitterness Threshold (ppm)Juice Stability
Limonoate(2−)Dianion, open A-ringNon-bitterStable at neutral pH
Limonate A-ring lactone (LARL)Mono-lactone, open D-ringSlightly bitterHighly unstable
LimoninDilactone (A&D rings closed)6 ppmExtremely stable
Limonin glucosideC-17 glucose conjugateNon-bitterStable

Significance of Limonoate(2−) in Fruit Maturation and Post-Harvest Processing

During citrus fruit maturation, limonoate(2−) undergoes developmental metabolic channeling that determines juice bitterness potential. Immature fruits accumulate predominantly bitter aglycones (limonin, nomilin) as chemical defenses against herbivores. As maturation progresses, the expression of UDP-glucosyltransferases increases dramatically, converting up to 90% of limonoate-derived aglycones into non-bitter glucosides. This enzymatic transformation involves the transfer of glucose to the C-17 carboxyl group of limonoate derivatives, effectively preventing lactone ring closure. The glucosylation capacity varies significantly by citrus cultivar, with navel oranges showing higher conversion efficiency than Valencia oranges or grapefruits. This explains cultivar differences in bitterness potential despite similar limonoate(2−) precursor pools [3] [8].

Post-harvest handling profoundly influences limonoate(2−) metabolism through multiple mechanisms:

  • Temperature management: Storage at 2-5°C suppresses glucosyltransferase activity while promoting acid-catalyzed lactonization
  • Time-dependent conversion: Limonin content follows biphasic kinetics during storage, peaking at 2-3 weeks then declining
  • Physical processing: Finely divided pulp increases limonoate(2−) exposure to acidic vesicles, accelerating bitterness development

Innovative processing strategies leverage this biochemical knowledge:

  • Late-season harvesting: Allows maximal glucoside formation in fruit
  • Flash pasteurization: Inactivates lactonase enzymes without promoting acid conversion
  • Adsorptive debittering: Zeolites or cellulose acetate remove limonin post-formation
  • Enzymatic approaches: Recombinant limonoid glucosyltransferases convert aglycones to non-bitter forms
  • Filtration technologies: Reduce limonoate(2−) precursors in juice serum [2] [4] [6]

Recent advances include melatonin treatments (1.0 mM immersion) that preserve fruit membrane integrity during storage, significantly reducing limonoate(2−) conversion to bitter limonin. This approach maintains organoleptic quality while increasing beneficial phenolics by 15-30% in treated citrus. Such biochemical interventions demonstrate how understanding limonoate(2−) metabolism enables innovative solutions to the persistent challenge of citrus bitterness [2].

Table 3: Impact of Post-Harvest Factors on Limonoate(2−) Conversion

Post-Harvest FactorEffect on Limonoate(2−)Limonin Formation Potential
Cold storage (2°C)Reduced metabolismIncreased conversion over time
Ambient storage (20°C)Accelerated enzymatic processesRapid initial conversion
Fruit with stems/leavesEnhanced membrane integrity40-60% reduction in limonin
Mechanical injuryCellular disruption3-5 fold increase in conversion
Melatonin treatmentAntioxidant protectionSignificant reduction (up to 70%)

Properties

Product Name

Limonoate(2-)

IUPAC Name

(1S,2'S,3aR,5aR,6R,7S,9aR,9bR)-1-(carboxylatomethyl)-7-[(S)-furan-3-yl(hydroxy)methyl]-9b-(hydroxymethyl)-3,3,5a,7-tetramethyl-5-oxospiro[1,3a,4,8,9,9a-hexahydrobenzo[e][2]benzofuran-6,3'-oxirane]-2'-carboxylate

Molecular Formula

C26H32O10-2

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C26H34O10/c1-22(2)15-9-16(28)24(4)14(25(15,12-27)17(35-22)10-18(29)30)5-7-23(3,19(31)13-6-8-34-11-13)26(24)20(36-26)21(32)33/h6,8,11,14-15,17,19-20,27,31H,5,7,9-10,12H2,1-4H3,(H,29,30)(H,32,33)/p-2/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1

InChI Key

WOJQWDNWUNSRTA-MSGMIQHVSA-L

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)[O-])CO)CCC(C34C(O4)C(=O)[O-])(C)C(C5=COC=C5)O)C)C

Isomeric SMILES

C[C@]1(CC[C@H]2[C@]([C@@]13[C@H](O3)C(=O)[O-])(C(=O)C[C@@H]4[C@@]2([C@@H](OC4(C)C)CC(=O)[O-])CO)C)[C@H](C5=COC=C5)O

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